B1194444 CWP232291

CWP232291

Número de catálogo: B1194444
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

CWP232291 has been studied extensively in patients with relapsed or refractory AML. A phase 1 clinical trial evaluated its safety and efficacy:

  • Study Design : The trial included 69 patients with AML and myelodysplastic syndrome (MDS). It utilized a dose-escalation approach to determine the maximum tolerated dose (MTD) and preliminary efficacy .
  • Results :
    • MTD was established at 257 mg/m².
    • Among evaluable patients, there was one complete response and one partial response, with significant reductions in bone marrow blast percentages .
CohortNumber of PatientsThis compound Dose (mg/m²)Increment (%)
144
238100
331367
............
146257

Ovarian Cancer

Recent studies have demonstrated the potential of this compound in treating ovarian cancer:

  • In Vitro and In Vivo Studies : Research indicated that this compound significantly inhibited growth in ovarian cancer cell lines, including those resistant to cisplatin. It also showed efficacy in patient-derived organoids .
  • Therapeutic Implications : The findings suggest that targeting the Wnt/β-catenin pathway could be a novel strategy for treating ovarian cancer, particularly in cases resistant to conventional therapies.

Case Study: Efficacy in AML

A patient enrolled in the phase 1 trial exhibited a complete response at a dose of 153 mg/m². Following treatment, bone marrow blast percentage decreased from a median of 58.3% to just 3.5%, showcasing the drug's potential for significant therapeutic impact .

Case Study: Resistance Mechanisms in Ovarian Cancer

In another study focusing on ovarian cancer, this compound was effective against cisplatin-resistant cell lines. This highlights its potential role as a second-line treatment option for patients who have not responded to standard chemotherapy .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CWP-232291;  CWP232291;  CWP 232291.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.